

# Spectroscopic Analysis of 2,4,6-Trichloroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4,6-Trichloroaniline**

Cat. No.: **B165571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,6-Trichloroaniline** (TCA), a significant intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. The structural elucidation of TCA is paramount for quality control and reaction monitoring. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2,4,6-Trichloroaniline**, presented in a clear and structured format for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For **2,4,6-Trichloroaniline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming its symmetric structure.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2,4,6-Trichloroaniline** is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

| Parameter                         | Value             | Description                                                                                                                            |
|-----------------------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Solvent                           | CDCl <sub>3</sub> | Deuterated Chloroform                                                                                                                  |
| Aromatic Protons (H-3, H-5)       | δ ~7.3 ppm        | A sharp singlet representing the two chemically equivalent aromatic protons.                                                           |
| Amine Protons (-NH <sub>2</sub> ) | δ ~4.4 ppm        | A broad singlet corresponding to the two amine protons. The broadness is due to quadrupole broadening and potential hydrogen exchange. |

### <sup>13</sup>C NMR Data

Due to the molecule's C<sub>2v</sub> symmetry, the <sup>13</sup>C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

| Carbon Atom            | Expected Chemical Shift (δ) in ppm | Description                                                                    |
|------------------------|------------------------------------|--------------------------------------------------------------------------------|
| C1 (-NH <sub>2</sub> ) | 140 - 145                          | The carbon atom directly bonded to the electron-donating amino group.          |
| C3/C5 (-CH)            | 128 - 132                          | The two equivalent methine carbons in the aromatic ring.                       |
| C2/C6 (-Cl)            | 124 - 128                          | The two equivalent carbons bonded to chlorine atoms, ortho to the amino group. |
| C4 (-Cl)               | 120 - 124                          | The carbon atom bonded to the chlorine atom, para to the amino group.          |

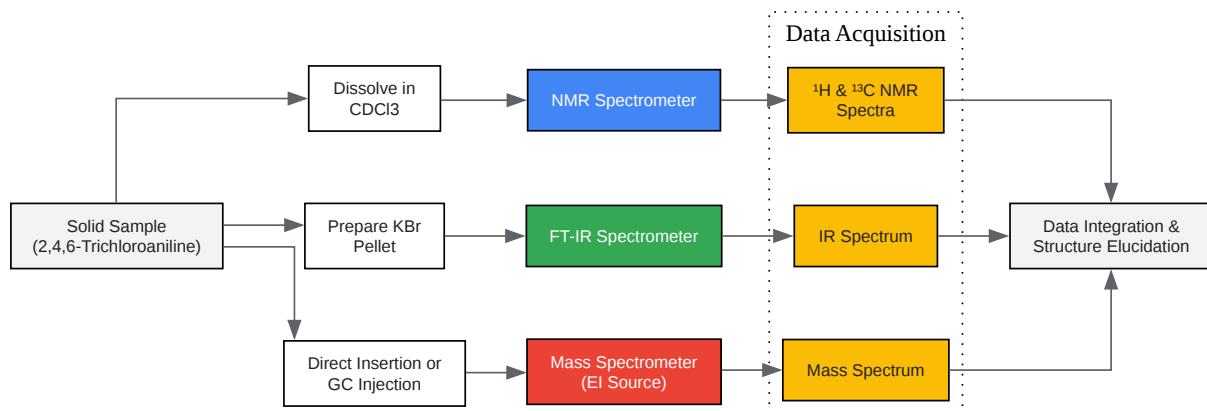
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **2,4,6-Trichloroaniline** shows key absorptions corresponding to the amine group, the aromatic ring, and the carbon-chlorine bonds.

| Vibrational Mode          | Typical Wavenumber (cm <sup>-1</sup> ) | Intensity |
|---------------------------|----------------------------------------|-----------|
| N-H Asymmetric Stretch    | ~3480                                  | Medium    |
| N-H Symmetric Stretch     | ~3390                                  | Medium    |
| N-H Scissoring (Bend)     | 1600 - 1620                            | Medium    |
| C=C Aromatic Ring Stretch | 1450 - 1500                            | Strong    |
| C-N Stretch (Aromatic)    | 1250 - 1300                            | Strong    |
| C-Cl Stretch              | 850 - 870                              | Strong    |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. Electron Ionization (EI) is a common method for the analysis of such aromatic compounds.


| Ion / Fragment          | m/z Value     | Relative Abundance Notes                                                                                                                                                         |
|-------------------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $[M]^+$ (Molecular Ion) | 195, 197, 199 | The molecular ion peak exhibits a characteristic isotopic cluster pattern (approx. 9:6:1 ratio) due to the presence of three chlorine atoms ( $^{35}Cl$ and $^{37}Cl$ isotopes). |
| $[M-Cl]^+$              | 160, 162, 164 | Loss of a chlorine atom.                                                                                                                                                         |
| $[M-HCl-HCN]^+$         | 123, 125      | A common fragmentation pathway for anilines.                                                                                                                                     |
| $[C_6H_2Cl]^+$          | 108           | A significant fragment corresponding to a dichlorophenyl cation.                                                                                                                 |

## Experimental Protocols & Workflows

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

## Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a solid sample like **2,4,6-Trichloroaniline** is depicted below. This workflow ensures that complementary structural information is gathered from each technique.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Trichloroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165571#spectroscopic-data-of-2-4-6-trichloroaniline-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)